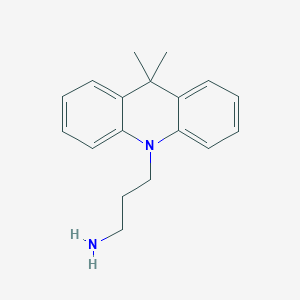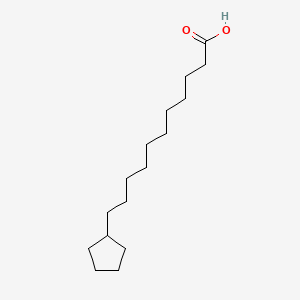
Cyclopentaneundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentaneundecanoic acid is an organic compound with the molecular formula C₁₆H₃₀O₂ It is a fatty acid derivative characterized by a cyclopentane ring attached to an undecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentaneundecanoic acid can be synthesized through several methods. One common approach involves the cyclization of α,ω-difatty acid alkyl esters. The reaction typically requires specific catalysts and controlled conditions to achieve high yields. For instance, the cyclization of ω-hydroxycarboxylic acid triglycerides can be catalyzed by solid acids like HZSM-5 zeolite .
Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis of its precursors, followed by cyclization reactions. The process may include steps like esterification, hydrogenation, and cyclization, utilizing various catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentaneundecanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the cyclopentane ring into more oxidized forms, such as ketones or carboxylic acids.
Reduction: Reduction reactions can modify the functional groups attached to the cyclopentane ring, potentially leading to the formation of alcohols or alkanes.
Substitution: Substitution reactions can introduce new functional groups into the cyclopentane ring or the undecanoic acid chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentanol derivatives .
Applications De Recherche Scientifique
Cyclopentaneundecanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclopentaneundecanoic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, the compound’s antioxidant activity is linked to its capacity to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Cyclopentaneundecanoic acid can be compared with other similar compounds, such as:
Cyclopentadecanone: Both compounds share a cyclopentane ring structure, but cyclopentadecanone has a ketone functional group instead of a carboxylic acid.
Cyclopentadecanolide: This compound is a macrocyclic lactone with similar applications in the fragrance industry.
Propriétés
Numéro CAS |
6053-49-2 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
11-cyclopentylundecanoic acid |
InChI |
InChI=1S/C16H30O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h15H,1-14H2,(H,17,18) |
Clé InChI |
NYPUDXUXLBGPAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


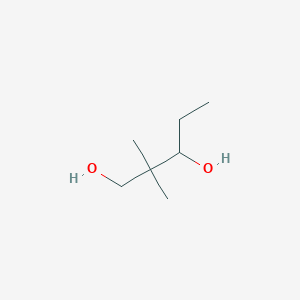
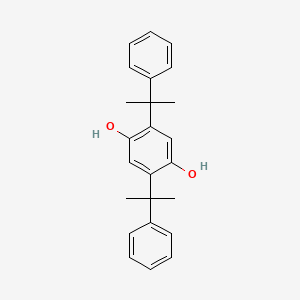
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)


![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)

![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
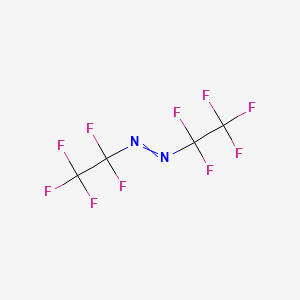
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
